molecular formula C13H22N2O3 B1326814 2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-YL)-carbonyl]cyclopropanecarboxylic acid CAS No. 1142215-33-5

2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-YL)-carbonyl]cyclopropanecarboxylic acid

Cat. No.: B1326814
CAS No.: 1142215-33-5
M. Wt: 254.33 g/mol
InChI Key: DQYGRMHIKHASHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-yl)-carbonyl]cyclopropanecarboxylic acid involves multiple stepsThe reaction conditions typically involve the use of strong bases and organic solvents under controlled temperatures .

Chemical Reactions Analysis

2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-yl)-carbonyl]cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-yl)-carbonyl]cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Limited industrial applications, primarily focused on research and development.

Mechanism of Action

The mechanism of action for 2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-yl)-carbonyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane moiety is known to interact with biological macromolecules, potentially inhibiting enzyme activity or altering protein conformation . The exact pathways and molecular targets are still under investigation, making this compound a subject of ongoing research.

Comparison with Similar Compounds

Similar compounds to 2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-yl)-carbonyl]cyclopropanecarboxylic acid include:

    2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-yl)-carbonyl]cyclopropanecarboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-yl)-carbonyl]cyclopropanecarboxylate: An ester derivative of the compound.

    2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-yl)-carbonyl]cyclopropanecarboxyl chloride: A chloride derivative used in further chemical synthesis.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions in biological systems and its utility in synthetic chemistry .

Properties

IUPAC Name

2,2-dimethyl-3-(4-methyl-1,4-diazepane-1-carbonyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-13(2)9(10(13)12(17)18)11(16)15-6-4-5-14(3)7-8-15/h9-10H,4-8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYGRMHIKHASHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C(=O)N2CCCN(CC2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.